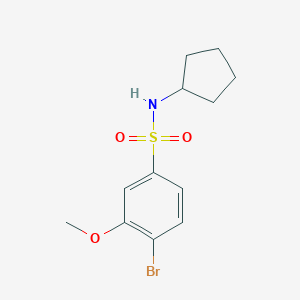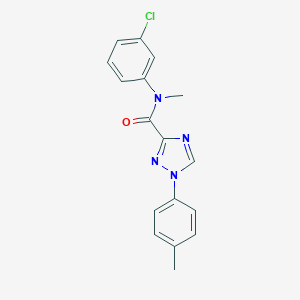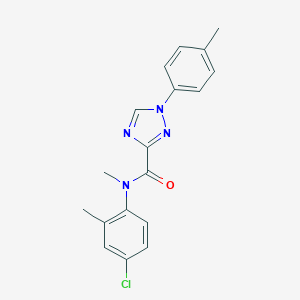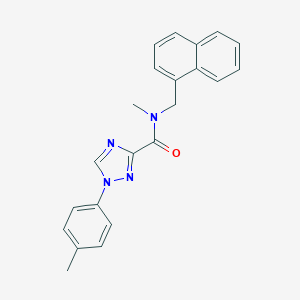
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide group. It is commonly referred to as BCS-1 and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of BCS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in cancer cell growth and proliferation. BCS-1 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCS-1 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH levels in the cell. This can lead to a decrease in cancer cell growth and proliferation. BCS-1 has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cancer cell growth and proliferation. Additionally, BCS-1 has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCS-1 in lab experiments is its potential therapeutic properties. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. Additionally, BCS-1 is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also limitations to using BCS-1 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, BCS-1 has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on BCS-1. One area of research could focus on further understanding its mechanism of action. This could involve studying the activity of enzymes targeted by BCS-1, as well as identifying other potential targets. Another area of research could focus on testing BCS-1 in clinical trials for its potential use as a therapeutic agent. This could involve testing its efficacy and safety in humans, as well as identifying optimal dosages and treatment regimens. Finally, research could focus on developing analogs of BCS-1 with improved therapeutic properties, such as increased potency or specificity for certain types of cancer cells.
Métodos De Síntesis
The synthesis of BCS-1 involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCS-1.
Aplicaciones Científicas De Investigación
BCS-1 has been found to have potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. BCS-1 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H16BrNO3S |
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Clave InChI |
LQRHZAKFQYDLPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)



![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)